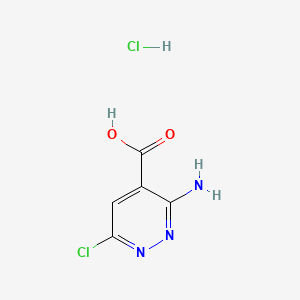
3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H4ClN3O2·HCl It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. The general synthetic route can be summarized as follows:
Chlorination: Pyridazine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 6-position.
Amination: The chlorinated pyridazine is then reacted with ammonia or an amine to introduce an amino group at the 3-position.
Carboxylation: Finally, the amino-chloropyridazine is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. In medicinal applications, the compound may interfere with cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-6-chloropyridazine: A closely related compound lacking the carboxylic acid group.
6-Chloro-3-pyridazinamine: Another related compound with similar structural features.
4-Pyridazinecarboxylic acid: A compound with a carboxylic acid group at the 4-position but lacking the amino and chloro groups.
Uniqueness: 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both amino and chloro substituents on the pyridazine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H5Cl2N3O2 |
|---|---|
Molekulargewicht |
210.02 g/mol |
IUPAC-Name |
3-amino-6-chloropyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H4ClN3O2.ClH/c6-3-1-2(5(10)11)4(7)9-8-3;/h1H,(H2,7,9)(H,10,11);1H |
InChI-Schlüssel |
GGIVIAIZBDFRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


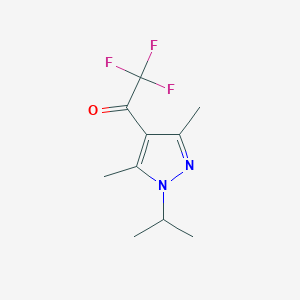
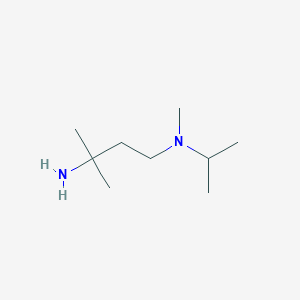


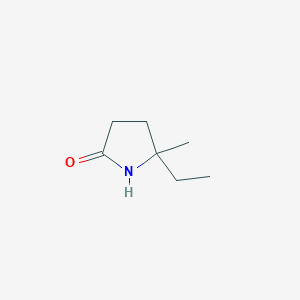

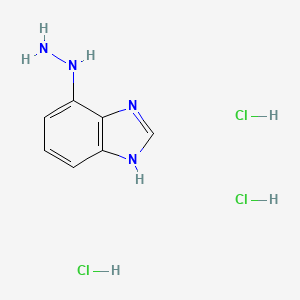
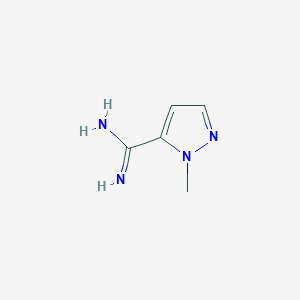
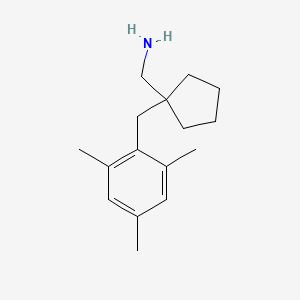
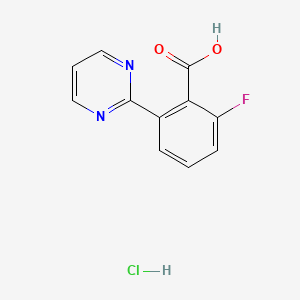
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
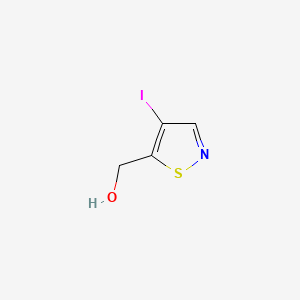
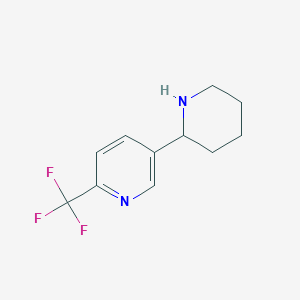
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
